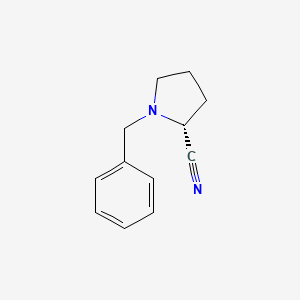
(R)-1-Benzylpyrrolidine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-Bencilpirrolidina-2-carbonitrilo es un compuesto quiral que pertenece a la clase de las pirrolidinas. Este compuesto se caracteriza por la presencia de un grupo bencilo unido al átomo de nitrógeno del anillo de pirrolidina y un grupo nitrilo unido al segundo carbono del anillo. La configuración (R) indica que el compuesto es ópticamente activo y tiene una disposición tridimensional específica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de (R)-1-Bencilpirrolidina-2-carbonitrilo típicamente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con la selección de materiales de partida adecuados, como la bencilamina y un precursor de nitrilo adecuado.
Formación del anillo de pirrolidina: El anillo de pirrolidina se forma mediante una reacción de ciclación, que a menudo implica el uso de una base para facilitar el cierre del anillo.
Introducción del grupo nitrilo: El grupo nitrilo se introduce mediante una reacción de sustitución nucleofílica, donde una fuente de nitrilo adecuada reacciona con el compuesto intermedio.
Métodos de producción industrial
En entornos industriales, la producción de (R)-1-Bencilpirrolidina-2-carbonitrilo puede implicar procesos de flujo continuo o por lotes a gran escala. Estos métodos se optimizan para un alto rendimiento y pureza, utilizando a menudo catalizadores avanzados y condiciones de reacción para garantizar una síntesis eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
(R)-1-Bencilpirrolidina-2-carbonitrilo se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en aminas primarias u otras formas reducidas.
Sustitución: El grupo bencilo o el grupo nitrilo pueden sustituirse con otros grupos funcionales mediante reacciones de sustitución nucleofílica o electrófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan a menudo agentes reductores como hidruro de litio y aluminio (LiAlH4) e hidrógeno gaseoso (H2) en presencia de un catalizador.
Sustitución: Se utilizan reactivos como haluros de alquilo, cloruros de acilo y otros electrófilos para reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos, mientras que la reducción puede producir aminas primarias.
Aplicaciones Científicas De Investigación
(R)-1-Bencilpirrolidina-2-carbonitrilo tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como auxiliar quiral en la síntesis asimétrica.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas sus interacciones con enzimas y receptores.
Medicina: Se están llevando a cabo investigaciones para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos fármacos.
Industria: Se utiliza en la producción de productos químicos finos y como intermedio en la síntesis de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de (R)-1-Bencilpirrolidina-2-carbonitrilo implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La naturaleza quiral del compuesto le permite encajar en los sitios activos de estos objetivos, modulando su actividad. Las vías involucradas pueden incluir transducción de señales, inhibición enzimática o activación de receptores, según la aplicación específica.
Comparación Con Compuestos Similares
Compuestos similares
(S)-1-Bencilpirrolidina-2-carbonitrilo: El enantiómero de la forma (R), con diferente actividad óptica.
1-Bencilpirrolidina-2-carboxamida: Un compuesto similar con un grupo carboxamida en lugar de un grupo nitrilo.
Ácido 1-bencilpirrolidina-2-carboxílico: Un compuesto relacionado con un grupo ácido carboxílico.
Singularidad
(R)-1-Bencilpirrolidina-2-carbonitrilo es único debido a su configuración quiral específica y la presencia de un grupo bencilo y un grupo nitrilo. Esta combinación de características le confiere propiedades químicas y biológicas distintas, lo que lo convierte en valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Fórmula molecular |
C12H14N2 |
|---|---|
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
(2R)-1-benzylpyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C12H14N2/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-8,10H2/t12-/m1/s1 |
Clave InChI |
UWHFYOCFQGYYIH-GFCCVEGCSA-N |
SMILES isomérico |
C1C[C@@H](N(C1)CC2=CC=CC=C2)C#N |
SMILES canónico |
C1CC(N(C1)CC2=CC=CC=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


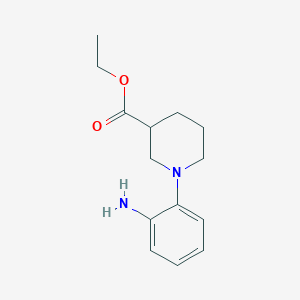
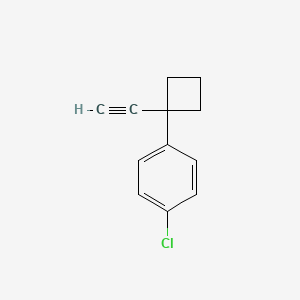
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]benzohydrazide](/img/structure/B12439055.png)
![N-(2-methoxyphenyl)benzo[d]oxazol-2-amine](/img/structure/B12439077.png)
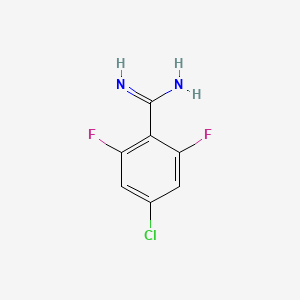
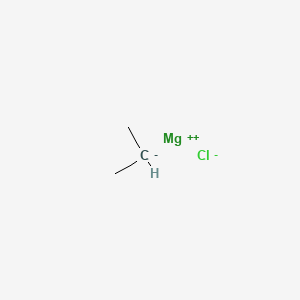
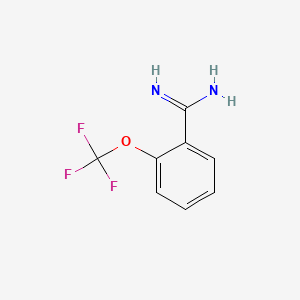
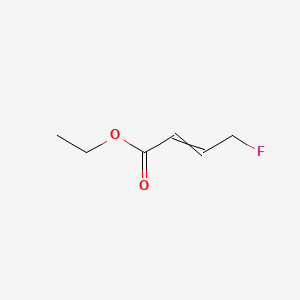

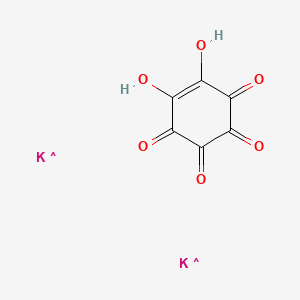
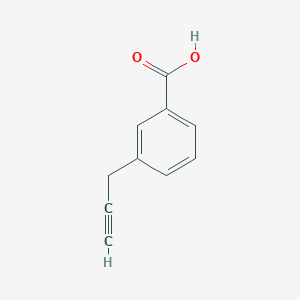

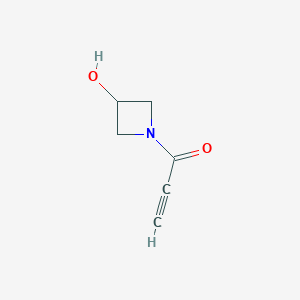
![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)
